4-fluorocubane-1-carboxylic Acid
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Overview
Description
4-fluorocubane-1-carboxylic acid is a derivative of cubane, a highly symmetrical hydrocarbon with a cubic structure.
Mechanism of Action
Target of Action
It’s worth noting that antimicrobials often target five key areas of bacterial metabolism: cell wall synthesis, protein synthesis, rna synthesis, dna synthesis, and intermediary metabolism .
Mode of Action
A related compound, perfluorocubane, has been shown to exhibit electron-accepting character, corroborated electrochemically and spectroscopically . This suggests that 4-fluorocubane-1-carboxylic Acid may also interact with its targets in a similar manner, potentially stabilizing DNA strand breaks .
Biochemical Pathways
The compound’s potential electron-accepting character suggests it may influence pathways involving electron transfer
Pharmacokinetics
Pharmacokinetic and pharmacodynamic features are important predictors of the therapeutic efficacy of a compound
Result of Action
The compound’s potential electron-accepting character suggests it may induce changes at the molecular level, potentially influencing dna stability .
Preparation Methods
Chemical Reactions Analysis
4-fluorocubane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents
Scientific Research Applications
4-fluorocubane-1-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
4-fluorocubane-1-carboxylic acid can be compared with other similar compounds, such as octafluorocubane and other fluorinated cubane derivatives. These compounds share similar structural features but differ in the number and position of fluorine atoms. The unique properties of this compound, such as its specific substitution pattern, make it distinct from other fluorinated cubanes .
Similar Compounds
Properties
IUPAC Name |
4-fluorocubane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGVUKWGPSBFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145193-69-7 |
Source
|
Record name | 8-fluorocubane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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